1,3-Butanediamine, (S)-
Description
Significance of Chiral Diamines in Chemical Science
Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter. Their significance in chemical science is extensive, primarily revolving around their application in asymmetric synthesis—the selective production of one enantiomer of a chiral product. This control is crucial because the biological activity of molecules, such as pharmaceuticals and agrochemicals, is often dependent on their specific three-dimensional structure.
The utility of chiral diamines stems from several key roles:
Chiral Ligands in Asymmetric Catalysis: Chiral diamines are widely used to form complexes with transition metals (e.g., ruthenium, rhodium, palladium, copper, and nickel). acs.orgunimi.it These metal-diamine complexes can function as highly effective catalysts for a variety of chemical transformations, inducing stereoselectivity and yielding products with high enantiomeric purity. lookchem.comchemrxiv.org The diamine's inherent chirality creates a chiral environment around the metal center, influencing how substrates bind and react.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net Chiral diamines can serve this purpose, and after guiding the formation of the desired stereocenter, the auxiliary can be removed and often recovered for reuse. researchgate.net
Versatile Synthetic Building Blocks: Enantiomerically pure diamines are valuable starting materials for the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. researchgate.net The two amine groups provide reactive sites for constructing larger molecular frameworks. Research has shown that the 1,3-diamine scaffold is an essential component in many such compounds. researchgate.net
The ability of the two amine groups to chelate to a single center allows them to form stable, well-defined structures, which is particularly advantageous in catalysis. unimi.it The distance between the amine groups (e.g., 1,2-, 1,3-, or 1,4-diamines) significantly impacts the geometry and stability of these structures, with 1,3-diamines forming six-membered chelate rings that possess greater flexibility than the five-membered rings formed by 1,2-diamines. unimi.it
Overview of (S)-1,3-Butanediamine's Role in Modern Chemistry
(S)-1,3-Butanediamine, a chiral diamine with the amine groups at the first and third positions of a butane (B89635) chain, serves as a notable example of this class of compounds in academic research. While its applications may be less frequently documented than some of its 1,2-diamine counterparts, it has been instrumental in foundational studies of coordination chemistry and remains a relevant building block for creating more complex chiral molecules.
A significant area of research involving (S)-1,3-butanediamine has been in the field of coordination chemistry. Its use as a dissymmetric ligand has allowed for detailed investigations into the stereochemical outcomes of complex formation. In a notable study, (S)-1,3-butanediamine was used to prepare and characterize the diastereomers of an oxalatobis(S-butane-1,3-diamine)cobalt(III) complex. cdnsciencepub.com This research demonstrated that the ligand's inherent chirality imposes a high degree of geometric and configurational selectivity during the formation of the metal complex, providing fundamental insights into stereochemical principles. cdnsciencepub.com
| Aspect of Study | Key Finding |
|---|---|
| Stereoselectivity | The dissymmetric (S)-1,3-butanediamine ligand imposes significant geometric and configurational selectivity on the resulting cobalt(III) complex. |
| Isomer Formation | The study successfully isolated and characterized two diastereomeric forms of the complex: Λ-trans(O) and Δ-cis(O). |
| Conformational Analysis | The conformation of the chelate rings formed by the diamine ligand was analyzed, contributing to the understanding of ligand-metal interactions. |
Beyond its use in fundamental inorganic chemistry, the broader class of 1,3-butanediamine (B1605388) derivatives is recognized for its utility as intermediates in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.ai More complex derivatives of 1,3-butanediamine have been investigated for their potential therapeutic effects on the central nervous system. ontosight.ai This underscores the value of enantiomerically pure starting materials like (S)-1,3-butanediamine for accessing specific, biologically active target molecules where stereochemistry is critical.
The ongoing interest in chiral 1,3-diamines for asymmetric catalysis further highlights the contemporary relevance of (S)-1,3-butanediamine. unimi.it As a simple, chiral 1,3-diamine, it represents a foundational structure for the development of new, more elaborate ligands and organocatalysts designed for stereoselective transformations.
| Property | Value |
|---|---|
| Chemical Formula | C₄H₁₂N₂ |
| Molar Mass | 88.15 g/mol |
| CAS Number (racemic) | 590-88-5 |
| CAS Number ((S)-enantiomer) | 625139-83-7 |
| CAS Number ((R)-enantiomer) | 44391-42-6 |
Structure
3D Structure
Properties
CAS No. |
25139-83-7 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(3S)-butane-1,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1 |
InChI Key |
RGTXVXDNHPWPHH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCN)N |
Canonical SMILES |
CC(CCN)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1,3 Butanediamine and Its Chiral Derivatives
Stereoselective Chemical Synthesis Routes
The chemical synthesis of (S)-1,3-butanediamine can be approached through several stereoselective strategies, each aiming to control the formation of the desired stereocenter. These methods include enantioselective reductions, the use of chiral auxiliaries, resolution of racemic mixtures, and multi-step sequences involving chiral intermediates.
Enantioselective Reduction Strategies
Enantioselective reduction of a prochiral ketone is a powerful strategy for establishing a chiral center. In the context of synthesizing (S)-1,3-butanediamine, this typically involves the asymmetric reduction of a suitable keto-precursor. For instance, the reduction of β-nitro ketones can lead to the corresponding chiral nitro alcohols, which can then be converted to the diamine. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, is common in these reductions. google.comgoogle.com
While direct asymmetric reductive amination of a keto-precursor is a more direct route, the enantioselective reduction of a ketone to a chiral alcohol, which is then converted to the amine, is also a widely practiced strategy. For example, the asymmetric hydrogenation of ketones to chiral alcohols can achieve high enantioselectivity. google.com These chiral alcohols can then serve as precursors to the desired chiral amines through subsequent chemical transformations.
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (e.e.) | Reference |
| RuCl2[(S)-tol-BINAP][(S)-Pr-BIMAH] | Ketone | (R)-alcohol | 98:2 e.r. | google.com |
| RuCl2(S)-tol-BINAP | Ketone | (R)-alcohol | 98:2 e.r. | google.com |
This table presents examples of catalyst systems used for the asymmetric reduction of ketones, a key step in a potential synthetic route towards chiral amines like (S)-1,3-butanediamine.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphor. sigmaaldrich.com For the synthesis of chiral amines, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted to the target amine. wikipedia.org Similarly, chiral oxazolidinones are widely used to direct stereoselective aldol (B89426) reactions, which can establish key stereocenters in a precursor to the diamine. wikipedia.org
A closely related compound, (2S,3S)-butane-2,3-diaminium, is itself used as a chiral ligand in asymmetric catalysis, highlighting the importance of chiral diamines in inducing stereoselectivity. lookchem.com
| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |
| Pseudoephedrine | Diastereoselective alkylation | Directs the configuration of the addition product. | wikipedia.org |
| Oxazolidinones | Stereoselective aldol reactions | Establishes two contiguous stereocenters simultaneously. | wikipedia.org |
| (1S)-(−)-2,10-Camphorsultam | Not specified | Commercially available chiral auxiliary. | sigmaaldrich.com |
This table showcases common chiral auxiliaries and their applications in asymmetric synthesis, which are relevant to the synthesis of chiral compounds like (S)-1,3-butanediamine.
Resolution Techniques for Racemic Mixtures
Resolution is the process of separating a racemic mixture into its individual enantiomers. dalalinstitute.comcutm.ac.in Since enantiomers have identical physical properties such as boiling point and solubility, this separation often involves converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. cutm.ac.inpharmaguideline.com
For racemic amines, a common resolution strategy is to react the mixture with a chiral acid to form diastereomeric salts. pharmaguideline.com These salts can then be separated by fractional crystallization, followed by regeneration of the pure enantiomers of the amine. Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. pharmaguideline.comwikipedia.org A reference from 1969 specifically mentions the resolution of racemic 1,3-butanediamine (B1605388) into its optical antipodes and the determination of their absolute configurations, indicating that this has been a long-standing method for obtaining the enantiopure compound. amanote.com
| Resolution Method | Principle | Application Example | Reference |
| Chemical Method (Diastereomeric Salt Formation) | Reaction with a chiral resolving agent to form separable diastereomers. | Resolution of racemic acids with a chiral base like brucine (B1667951) or strychnine. | pharmaguideline.com |
| Chromatographic Separation | Use of a chiral stationary phase in column chromatography to separate enantiomers. | Separation of enantiomers of a racemic mixture. | dalalinstitute.com |
| Mechanical Separation | Hand-picking of enantiomeric crystals that have different shapes. | Pasteur's separation of sodium ammonium (B1175870) tartrate crystals. | cutm.ac.in |
This table outlines various methods for the resolution of racemic mixtures, a key strategy for obtaining enantiomerically pure compounds like (S)-1,3-butanediamine.
Multi-step Synthetic Schemes Involving Chiral Intermediates
The synthesis of (S)-1,3-butanediamine can also be achieved through multi-step synthetic sequences that start from a chiral precursor, often referred to as a "chiral pool" approach. This strategy leverages the readily available chirality of natural products or other enantiomerically pure starting materials.
An example of a related synthesis involves the coupling of a chiral piperidine (B6355638) moiety with an N-propyl-1,4-butanediamine segment. researchgate.net This highlights a strategy where a complex chiral molecule is assembled from smaller, well-defined chiral building blocks. A similar approach could be envisioned for (S)-1,3-butanediamine, starting from a chiral precursor that already contains the desired stereocenter.
Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for the production of chiral compounds. diva-portal.org Enzymes, with their high stereoselectivity, can catalyze reactions with excellent enantiomeric excess under mild conditions. diva-portal.orgacademie-sciences.fr
Biocatalytic Production of Chiral Diamines
The biocatalytic synthesis of chiral amines, including diamines, is a rapidly developing field. mdpi.com Transaminases (TAs) are a particularly important class of enzymes for this purpose. worktribe.com These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, producing a chiral amine with high enantioselectivity. diva-portal.orgworktribe.com
The use of ω-transaminases has been explored for the asymmetric synthesis of a variety of chiral amines. diva-portal.org Challenges in these syntheses, such as unfavorable reaction equilibria, can be overcome by strategies like using an excess of the amine donor or by setting up enzymatic cascades to remove the co-product. mdpi.com
A notable example in a related area is the deracemization of racemic 1,3-butanediol (B41344) to produce (R)-1,3-butanediol with high enantiomeric excess. nih.gov This process utilizes a two-step enzymatic cascade involving the enantioselective oxidation of the (S)-enantiomer by one microorganism, followed by the asymmetric reduction of the resulting ketone to the (R)-enantiomer by another microorganism. nih.gov This demonstrates the potential of biocatalytic cascades for the production of enantiopure compounds.
| Enzyme Type | Reaction | Key Advantage | Reference |
| Transaminase (TA) | Reductive amination of a ketone | High enantioselectivity | diva-portal.orgworktribe.com |
| Alcohol Dehydrogenase (ADH) / Oxidoreductase | Asymmetric reduction of a ketone to a chiral alcohol | Precursor for chiral amine synthesis | nih.gov |
| Papain | Amide bond formation | Selectivity for aromatic diamines over aliphatic ones like 1,4-butanediamine was noted. | researchgate.net |
This table summarizes key enzymes and their applications in biocatalytic synthesis relevant to the production of chiral amines and their precursors.
Metabolic Engineering for Diamine Biosynthesis
Metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, has emerged as a powerful platform for the production of a wide array of chemicals from renewable feedstocks. nih.gov The biosynthesis of diamines in engineered microbes involves the construction of novel metabolic pathways and the optimization of host metabolism to channel carbon flux towards the desired product. nih.govmdpi.com
The de novo biosynthesis of C4 diamines, such as 1,4-butanediamine (putrescine), has been extensively studied and provides a foundational blueprint for producing other C4 diamines like 1,3-butanediamine. nih.govgoogle.com These pathways typically originate from central metabolic intermediates. For instance, a common strategy involves redirecting intermediates from the tricarboxylic acid (TCA) cycle. nih.gov
A hypothetical engineered pathway for the production of a precursor to 1,3-butanediamine could start from the C4 platform chemical, succinate (B1194679), or its activated form, succinyl-CoA. Through a series of enzymatic steps involving reductases, dehydratases, and transaminases, the carbon backbone can be functionalized to introduce the necessary amino groups. The key challenge in producing (S)-1,3-butanediamine lies in the final stereoselective amination step.
The use of transaminases (TAs) is a cornerstone of biocatalytic methods for synthesizing chiral amines. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, often with high enantioselectivity. nih.govdiva-portal.org For the synthesis of (S)-1,3-butanediamine, an (S)-selective transaminase is required to convert a prochiral keto-amine precursor into the desired chiral diamine.
Researchers have successfully engineered (S)-selective ω-transaminases for the asymmetric synthesis of various chiral amines. rsc.org For example, through rational design and directed evolution, the catalytic efficiency and substrate scope of these enzymes have been significantly improved. rsc.org A notable study involved engineering the large binding pocket of an (S)-selective ω-transaminase from Paraburkholderia phymatum, which resulted in a more than 470-fold enhancement in catalytic efficiency for the conversion of a bulky ketone substrate, achieving an enantiomeric excess (ee) of over 99.9%. rsc.org Such engineered enzymes hold great potential for the stereoselective synthesis of (S)-1,3-butanediamine from a suitable keto-precursor.
Another relevant biocatalytic strategy that underscores the feasibility of producing specific enantiomers is deracemization. A study on the synthesis of (R)-1,3-butanediol employed a whole-cell cascade system. nih.gov This system involved the enantioselective oxidation of (S)-1,3-butanediol, leaving the desired (R)-enantiomer. nih.gov This principle could be adapted for the production of (S)-1,3-butanediamine, where a racemic mixture of a precursor could be resolved enzymatically to yield the pure (S)-isomer.
The table below summarizes the key enzymes and their roles in potential metabolic pathways for chiral diamine synthesis.
| Enzyme | EC Number | Function in Pathway | Potential for (S)-1,3-Butanediamine Synthesis |
| Succinyl-CoA Reductase | 1.2.1.76 | Reduces succinyl-CoA to succinate semialdehyde. | Initial step in a potential pathway from TCA cycle intermediates. |
| 4-Aminobutyrate Aminotransferase | 2.6.1.19 | Converts succinate semialdehyde to 4-aminobutyrate. | Introduction of the first amino group. |
| Decarboxylase | 4.1.1.- | Removes a carboxyl group. | Tailoring the carbon chain length. |
| (S)-selective ω-Transaminase | 2.6.1.18 | Catalyzes the stereoselective amination of a keto-precursor. | Key step for establishing the (S)-chirality of 1,3-butanediamine. rsc.org |
| Dehydrogenase/Reductase | 1.1.1.- | Interconversion of hydroxyl and keto groups. | Generation of the keto-precursor for the transaminase. |
The following table presents research findings on the biocatalytic synthesis of chiral amines and related compounds, highlighting the potential for producing (S)-1,3-butanediamine with high stereoselectivity.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Engineered (S)-selective ω-Transaminase (BPTA variant) | 1-Propiophenone | (S)-1-Amino-1-phenylpropane | 94.4 | >99.9 | rsc.org |
| Immobilized whole-cell (R)-transaminase | Prochiral ketones | (R)-1-Phenylpropan-2-amines | 88-89 | >99 | nih.gov |
| Candida parapsilosis QC-76 / Pichia kudriavzevii QC-1 | rac-1,3-Butanediol | (R)-1,3-Butanediol | 83.35 (yield) | 99.5 | nih.gov |
The successful engineering of microorganisms for the production of other diamines, coupled with the proven efficacy of engineered (S)-selective transaminases, provides a strong foundation for the development of a robust and sustainable biosynthetic route to (S)-1,3-butanediamine. nih.govrsc.org Future work will likely focus on identifying or engineering a suitable keto-precursor pathway and coupling it with a highly selective transaminase within a microbial host to achieve efficient de novo production of this valuable chiral chemical.
Coordination Chemistry and Ligand Properties of S 1,3 Butanediamine
Chelation Behavior with Transition Metal Ions
Formation of Stereoisomeric Metal Complexes
The coordination of three (S)-1,3-butanediamine ligands to a metal center, such as cobalt(III), can result in the formation of multiple stereoisomers. For the tris[(S)-1,3-butanediamine]cobalt(III) complex, [Co(S-bn)₃]³⁺, four stereoisomers have been isolated: mer-Δ, mer-Λ, fac-Δ, and fac-Λ. oup.comoup.com The 'mer' (meridional) and 'fac' (facial) prefixes describe the geometric arrangement of the three ligands around the cobalt ion, while Δ (delta) and Λ (lambda) denote the chirality of the complex, arising from the helical arrangement of the chelate rings. oup.comoup.com
Conformational Analysis of Chiral Chelate Rings
The six-membered chelate ring formed by (S)-1,3-butanediamine is conformationally flexible and can exist in different forms, primarily the chair and skew (or twist-boat) conformations. oup.com Experimental and theoretical studies indicate that the most stable conformation is typically the chair form, where the methyl group occupies an equatorial position to minimize steric hindrance. oup.com
However, the δ-skew conformation also allows for an equatorial methyl group and is energetically accessible. oup.com The conformational equilibrium between the chair and skew forms can be influenced by external factors such as the solvent and the presence of counter-ions. oup.comresearchgate.net For example, the addition of sulfate (B86663) ions to an aqueous solution of [Co(NH₃)₄(S-bn)]³⁺ can shift the conformational equilibrium, favoring the δ-skew form. oup.com This conformational instability is a key characteristic of six-membered chelate rings involving (S)-1,3-butanediamine. oup.comoup.com
Spectroscopic Characterization of (S)-1,3-Butanediamine Complexes
Spectroscopic techniques are invaluable for elucidating the stereochemistry and electronic structure of (S)-1,3-butanediamine complexes.
Circular Dichroism Spectroscopy for Chiral Systems
Circular dichroism (CD) spectroscopy is particularly powerful for studying chiral systems. The CD spectra of tris[(S)-1,3-butanediamine]cobalt(III) complexes provide detailed information about their stereochemistry. oup.comoup.com The sign and intensity of the CD bands in the d-d transition region are sensitive to both the absolute configuration (Δ or Λ) of the complex and the conformation of the chelate rings. oup.com
The variation of CD spectra with the addition of sulfate ions has been correlated with the conformational instability of the (S)-1,3-butanediamine chelate rings. oup.comoup.com For example, a noticeable change in the CD spectrum of [Co(NH₃)₄(S-bn)]³⁺ upon addition of sodium sulfate suggests a shift in the conformational equilibrium of the chelate ring. oup.com Similarly, the CD spectra of dicyano complexes of (S)-1,3-butanediamine show a remarkable dependence on the solvent, further highlighting the conformational flexibility of the ligand. researchgate.net
| Complex | Solvent/Additive | Observed CD Spectral Change | Reference |
| [Co(NH₃)₄(S-bn)]³⁺ | Water + Na₂SO₄ | Reversal of the main CD band sign | oup.com |
| trans-[Co(CN)₂((S)-bn)₂]⁺ | Various Solvents | Remarkable solvent dependence | researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of (S)-1,3-butanediamine complexes in solution. Proton NMR (¹H NMR) spectra can be used to analyze the conformation of the chelate rings. electronicsandbooks.com For instance, the coupling constants (³JHH) within the chelate ring can provide information about the dihedral angles and thus the preferred conformation. electronicsandbooks.com
Carbon-13 NMR (¹³C NMR) is also employed to characterize these complexes. The chemical shifts of the carbon atoms in the chelate ring are sensitive to their environment and can help in identifying the number of isomers present in solution. acs.org In some cases, only one predominant isomer is observed in the ¹³C NMR spectrum, indicating high stereoselectivity in the complex formation. electronicsandbooks.com Cobalt-59 NMR (⁵⁹Co NMR) is particularly useful for cobalt(III) complexes, as the chemical shift is sensitive to the ligand field strength and the symmetry of the coordination environment. bg.ac.rs Studies have shown that changes in the chelate ring size and the introduction of substituents, such as the methyl group in (S)-1,3-butanediamine, cause a downfield shift in the ⁵⁹Co NMR signal due to a weakening of the ligand field. bg.ac.rs
| Nucleus | Application | Findings | Reference |
| ¹H | Conformational analysis of chelate rings | Derivation of ³JHH values to determine ring conformation | electronicsandbooks.com |
| ¹³C | Isomer identification | Can indicate the presence of a single or multiple isomers in solution | electronicsandbooks.comacs.org |
| ⁵⁹Co | Probing the coordination environment | Downfield shift observed with increasing chelate ring size and substitution | bg.ac.rs |
Rational Design of (S)-1,3-Butanediamine Derived Ligands
The structural and stereochemical properties of (S)-1,3-butanediamine make it a valuable building block for the rational design of more complex ligands for applications in areas like asymmetric catalysis. acs.org The predictable chelation behavior and the influence of the chiral center can be harnessed to create specific steric and electronic environments around a metal center.
The design of such ligands often involves the modification of the amine groups to introduce other coordinating moieties or bulky substituents. orientjchem.org These modifications can influence the ligand's denticity, the geometry of the resulting metal complex, and the accessibility of the metal center to substrates. researchgate.net For example, Schiff base condensation of diamines like 1,3-propanediamine (a close structural relative of 1,3-butanediamine) with aldehydes is a common strategy to create tetradentate ligands. orientjchem.org This approach allows for the synthesis of a wide variety of ligand frameworks with tunable properties. orientjchem.org
The principles of ligand design also consider the stability of the resulting chelate rings, with five- and six-membered rings being the most common and generally stable. researchgate.net By incorporating the (S)-1,3-butanediamine scaffold, it is possible to design chiral ligands that can induce asymmetry in metal-catalyzed reactions. acs.org The development of ruthenium(II) precatalysts with chiral diamine ligands for asymmetric hydrogenation showcases the importance of the diamine component in achieving high reactivity and enantioselectivity. acs.org
Theoretical and Computational Investigations of S 1,3 Butanediamine
Quantum Chemical Characterization of Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the geometric and electronic structure of (S)-1,3-Butanediamine. These calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface.
A conformational analysis is crucial for flexible molecules like (S)-1,3-Butanediamine, which can exist in various spatial arrangements due to the rotation around its single bonds. By mapping the potential energy surface, different stable conformers (local minima) and the transition states connecting them can be identified. The relative energies of these conformers, often calculated with a high level of theory and a suitable basis set, indicate their population at a given temperature. Intramolecular hydrogen bonding between the two amine groups is a key factor that can significantly influence the stability of certain conformations.
The optimized geometry provides a wealth of structural data, including bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric profile.
Interactive Table: Representative Calculated Structural Parameters for a Low-Energy Conformer of (S)-1,3-Butanediamine
| Parameter | Atoms Involved | Value |
| Bond Length | C1-C2 | ~1.53 Å |
| Bond Length | C2-C3 | ~1.52 Å |
| Bond Length | C3-N(amine) | ~1.47 Å |
| Bond Length | C1-N(amine) | ~1.47 Å |
| Bond Angle | N-C1-C2 | ~110° |
| Bond Angle | C1-C2-C3 | ~112° |
| Dihedral Angle | N-C1-C2-C3 | Varies with conformation |
Note: The values presented are typical and may vary depending on the specific computational method and basis set used.
Computational Modeling of Reaction Mechanisms and Chiral Selectivity
Computational modeling is a powerful tool for investigating the mechanisms of reactions where (S)-1,3-Butanediamine acts as a chiral ligand or catalyst. DFT calculations can be used to map the entire reaction coordinate, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
In the context of asymmetric synthesis, understanding the origin of chiral selectivity is paramount. When (S)-1,3-Butanediamine is used to induce stereoselectivity, it forms a chiral complex with one of the reactants. Computational studies can model the transition states for the formation of both possible stereoisomers of the product. The difference in the activation energies for these two pathways dictates the enantiomeric or diastereomeric excess that can be expected.
These computational investigations have shown that the stereochemical outcome is often governed by subtle steric and electronic interactions in the transition state. For instance, in reactions catalyzed by chiral vicinal diamines, the formation of a well-defined nine-membered cyclic transition state involving hydrogen bonding is often favored. nih.gov The specific conformation of the diamine within this transition state can create a chiral pocket that preferentially allows the reactants to approach from one direction, leading to the selective formation of one stereoisomer. nih.gov The energetic discrimination often arises from minimizing steric clashes, such as those between bulky substituents on the reactants and the diamine ligand. nih.gov
Mechanistic studies using computational methods can also reveal the reversibility of certain reaction steps, which can have significant implications for the development of catalyst-controlled stereoselective reactions.
Prediction of Spectroscopic and Reactivity Profiles
Computational chemistry can predict various spectroscopic properties of (S)-1,3-Butanediamine, which can be invaluable for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These calculations are performed by first optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectra with experimental data can help to confirm the structure and assign the observed signals.
Interactive Table: Representative Predicted ¹³C NMR Chemical Shifts for (S)-1,3-Butanediamine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~45-50 |
| C2 | ~30-35 |
| C3 | ~25-30 |
| C4 (Methyl) | ~20-25 |
Note: These are estimated values. Actual calculated shifts will depend on the level of theory, basis set, and solvent model used.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can aid in the identification of functional groups and in the analysis of the molecule's vibrational modes.
Reactivity Profiles: Conceptual DFT provides a framework for predicting the reactivity of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can identify the likely sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can indicate which atoms are most likely to participate in a chemical reaction. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict regions that are susceptible to electrophilic or nucleophilic attack.
Advanced Research Directions and Future Perspectives for S 1,3 Butanediamine
Development of Novel Chiral Diamine Analogues
The development of novel chiral diamine analogues derived from (S)-1,3-butanediamine is a burgeoning area of research. The core strategy involves the modification of the basic (S)-1,3-butanediamine structure to fine-tune its steric and electronic properties, thereby enhancing its performance in various catalytic applications.
One promising approach involves the design and synthesis of 1,3-diamine-derived catalysts with enhanced cooperative functionalities. For instance, researchers have developed catalysts where the primary and tertiary amine groups of a 1,3-diamine moiety, fixed in a specific conformational relationship on a cyclohexane (B81311) ring, work in concert to promote highly regio- and enantioselective Mannich reactions of ketones. nih.gov These catalysts have demonstrated high efficiency under mild conditions, indicating that the precise spatial arrangement of the amine groups is crucial for their catalytic activity. nih.gov
Furthermore, structural simplification of natural products containing diamine cores has led to the discovery of novel chiral diamine derivatives with significant biological activities. A series of chiral diamine compounds, designed using diamines from natural products as a structural template, have exhibited notable antiviral and fungicidal properties. nih.gov This highlights the potential of (S)-1,3-butanediamine analogues not only as catalysts but also as valuable scaffolds in medicinal chemistry and agrochemical research. nih.gov
The synthesis of these novel analogues often requires innovative synthetic methodologies. Two expedient methods for the preparation of chiral diamines have been reported, both involving the generation and subsequent reaction of aziridinium (B1262131) ions. rsc.org These methods, which start from readily available materials and are high-yielding, provide accessible routes to a range of chiral diamines, including analogues of (S)-1,3-butanediamine. rsc.org
Table 1: Examples of Novel Chiral Diamine Analogues and Their Applications
| Analogue Type | Key Structural Feature | Application | Reference |
|---|---|---|---|
| Cyclohexane-based 1,3-diamines | trans-arrangement of primary and tertiary amine groups | Asymmetric Mannich reactions | nih.gov |
| Natural product-inspired diamines | Varied substituents on the diamine backbone | Antiviral and fungicidal agents | nih.gov |
Integration into Supramolecular and Multi-Component Catalytic Systems
The integration of (S)-1,3-butanediamine and its derivatives into supramolecular and multi-component catalytic systems represents a significant leap forward in mimicking the efficiency and selectivity of natural enzymes. wikipedia.orgmdpi.com These complex systems utilize non-covalent interactions to create highly organized and confined reaction environments, leading to enhanced catalytic performance.
Supramolecular Catalysis:
Supramolecular catalysis leverages molecular recognition and guest binding to accelerate and control chemical reactions. wikipedia.org Chiral diamines, such as analogues of (S)-1,3-butanediamine, can be incorporated as chiral auxiliaries in supramolecular hosts, inducing asymmetry within the catalyst's cavity. wikipedia.org For example, a supramolecular tetrahedral assembly has been synthesized where a newly designed chiral ligand directs the cluster formation to yield a single diastereomer of the host. osti.govresearchgate.net This enantiopure assembly has shown high stability and acts as a robust and efficient catalyst for asymmetric organic transformations of neutral substrates. osti.govresearchgate.net
Chiral organic cages can also function as "chaperones" in enantioselective supramolecular polymerization. nih.gov These cages catalyze the assembly of monomers with an accelerated rate and increased product enantioselectivity, demonstrating a novel application of cage compounds in controlling non-covalent molecular assembly. nih.gov
Multi-Component Catalytic Systems:
Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity. nih.govmdpi.com The development of multicatalytic strategies for MCRs, where multiple catalysts work cooperatively, is a key area of advancement. nih.gov A cooperative system of rhodium, copper, Brønsted acid, and magnesium catalysts has been utilized to achieve excellent chemo-, diastereo-, and enantioselectivity in a multicomponent reaction. nih.gov The integration of chiral diamine catalysts, derived from structures like (S)-1,3-butanediamine, into such systems could provide a powerful means to control the stereochemical outcome of complex transformations.
These multi-catalysis reactions often involve a cascade of sequential steps, where the product of one reaction becomes the substrate for the next, all within a single pot. rsc.org The ability to control each step with a specific catalyst allows for the synthesis of highly functionalized and structurally diverse molecules with high precision.
Table 2: Advanced Catalytic Systems Incorporating Chiral Diamines
| Catalytic System | Principle | Role of Chiral Diamine | Potential Application for (S)-1,3-Butanediamine |
|---|---|---|---|
| Supramolecular Cages | Encapsulation and chiral microenvironment | Induces asymmetry in the host cavity | Asymmetric transformations of neutral guests |
| Multi-Component Reactions | Cooperative catalysis of multiple reaction steps | Control of stereoselectivity | Synthesis of complex, enantiopure molecules |
Emerging Methodologies for Chiral Diamine Research
The field of chiral diamine research is continually evolving, with new synthetic methods and catalytic concepts being developed to address the challenges of modern asymmetric synthesis. These emerging methodologies promise to expand the utility of (S)-1,3-butanediamine and its derivatives.
A groundbreaking development is the enantioselective synthesis of chiral vicinal diamines through chiral diboron-templated asymmetric homocoupling. rsc.org This method is characterized by high enantioselectivity and diastereoselectivity, proceeds in a single step from readily available starting materials under mild conditions, and involves a novel diboron-participated mdpi.commdpi.com-sigmatropic rearrangement mechanism. rsc.orgyoutube.com This approach has the potential to build a diverse library of chiral vicinal diamines that were previously difficult to access.
Sequential catalysis is another powerful strategy for the asymmetric synthesis of diamine derivatives. nih.gov A process featuring palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed intramolecular aziridination has been developed to access complex polyamine architectures from simple, racemic starting materials. nih.gov This sequential approach allows for the introduction of multiple stereocenters with high control.
The use of versatile chiral reagents, such as tert-butanesulfinamide, continues to be a cornerstone of asymmetric amine synthesis. yale.edunih.gov This reagent has enabled the reliable synthesis of a vast array of different amine structures from simple starting materials. nih.gov The methodologies developed using this reagent can be adapted for the synthesis of novel (S)-1,3-butanediamine analogues and other chiral diamines.
Table 3: Emerging Methodologies in Chiral Diamine Synthesis
| Methodology | Key Feature | Advantage | Relevance to (S)-1,3-Butanediamine Research |
|---|---|---|---|
| Chiral Diboron-Templated Homocoupling | Novel mdpi.commdpi.com-sigmatropic rearrangement | High selectivity, mild conditions, access to new diamines | Synthesis of novel vicinal diamine analogues |
| Sequential Pd and Rh Catalysis | Asymmetric allylic amination followed by aziridination | Access to complex polyfunctionalized diamines | Creation of intricate diamine-containing molecules |
Q & A
How can researchers determine the physical properties (e.g., boiling point, vaporization enthalpy) of (S)-1,3-Butanediamine experimentally?
Basic Research Focus
To measure properties like boiling point (Tboil) and enthalpy of vaporization (ΔvapH°), use phase-change data methodologies outlined for structurally similar amines. For example, NIST’s phase change data for 2-butanamine (336.1–336.2 K for Tboil and 32.85 kJ/mol for ΔvapH°) can serve as a reference, though adjustments for stereochemistry and chain length are required . Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) are recommended for enantiomer-specific validation. The CRC Handbook provides comparative data for 1,4-butanediamine (Tboil = 429 K), highlighting the need for isomer-specific calibration .
What enantioselective synthesis methods are suitable for producing high-purity (S)-1,3-Butanediamine?
Basic Research Focus
Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries like (R)- or (S)-BINOL) can yield enantiomerically pure (S)-1,3-butanediamine. Evidence from rare chemical catalogs (e.g., (2S,3S)-2,3-butanediamine) suggests leveraging chiral pool synthesis or enzymatic resolution for stereochemical control . Purification via recrystallization or HPLC with chiral stationary phases (e.g., cellulose-based columns) ensures >98% purity, as validated in studies on analogous diamines .
How does (S)-1,3-Butanediamine coordinate with metal ions, and what stability constants govern these complexes?
Advanced Research Focus
Spectrophotometric titration (e.g., HypSpec software) in non-aqueous solvents like acetonitrile can determine formation constants (log β). For example, calcium(II)-1,4-butanediamine complexes exhibit log β110 = 4.072, but the shorter chain length of 1,3-butanediamine may alter chelation efficiency due to reduced flexibility . Electrochemical methods (e.g., cyclic voltammetry) and DFT modeling further elucidate coordination geometries and thermodynamic stability. Contrasts in log β values between 1,2-, 1,3-, and 1,4-diamines highlight steric and electronic effects .
Can (S)-1,3-Butanediamine mitigate surface defects in perovskite materials, and how does its efficacy compare to 1,4-butanediamine?
Advanced Research Focus
In perovskite film engineering, 1,4-butanediamine acts as a polishing agent to passivate Sn-related defects via surface reconstruction . For (S)-1,3-butanediamine, the shorter carbon chain may reduce steric hindrance, enhancing defect interaction. Experimental protocols involve spin-coating amine solutions onto perovskite layers, followed by XPS and PL spectroscopy to quantify defect density. Comparative studies should assess chain-length-dependent passivation kinetics and optoelectronic stability under thermal stress.
How do solvent polarity and temperature affect the solubility and viscosity of (S)-1,3-Butanediamine in biphasic CO2 capture systems?
Advanced Research Focus
Adapt methodologies from 1,4-butanediamine/2-(diethylamino)-ethanol (DEEA) blends, where solubility and viscosity were measured at 298.15–333.15 K using gravimetric and viscometric techniques . For (S)-1,3-butanediamine, design temperature-controlled solubility experiments with N2O as a CO2 analog. Semi-empirical correlations (e.g., Redlich-Kister equations) can model concentration-dependent viscosity, while MD simulations predict solvent-solute interactions. Contradictions in literature data (e.g., ΔvapH° variations) require error analysis via replicated trials .
What analytical techniques resolve stereochemical inconsistencies in (S)-1,3-Butanediamine characterization?
Advanced Research Focus
Chiral HPLC coupled with polarimetry or circular dichroism (CD) ensures enantiopurity validation. Mass spectrometry (e.g., NIST MS Data Center protocols) and <sup>13</sup>C NMR stereochemical analysis (e.g., NOE correlations) differentiate (S)-1,3-butanediamine from its (R) or meso forms . Discrepancies in reported Tboil values (e.g., ±0.1 K variations) highlight the need for standardized calibration using certified reference materials.
How does (S)-1,3-Butanediamine interact with biological systems, and what methodological frameworks assess its bioactivity?
Advanced Research Focus
While 1,4-butanediamine is linked to GABA synthesis and pollution stress responses in plants, 1,3-butanediamine’s bioactivity remains underexplored . Use in vitro assays (e.g., ornithine decarboxylase inhibition) and metabolomics (LC-MS/MS) to profile its role in polyamine biosynthesis. Comparative studies with 1,3-diaminopropane (a known decarboxylase inhibitor) can clarify structure-activity relationships .
What safety protocols are critical for handling (S)-1,3-Butanediamine in laboratory settings?
Basic Research Focus
Follow OSHA and NIST guidelines for amine handling: use PPE (nitrile gloves, respirators), fume hoods, and spill containment kits. Waste must be neutralized with dilute HCl before disposal . SDS documentation for analogous diamines (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) provides templates for risk assessment, emphasizing flammability and skin corrosion hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
